molecular formula C16H13N5OS B294590 6-[(2-Methylphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(2-Methylphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294590
M. Wt: 323.4 g/mol
InChI Key: PINHDDJHDUBFCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2-Methylphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-[(2-Methylphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not well understood. However, studies have suggested that this compound may exert its biological effects by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits potent biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. Additionally, this compound has also been shown to exhibit antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-[(2-Methylphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent biological activity. This compound has been shown to exhibit potent anticancer, anti-inflammatory, and antimicrobial activity, making it an ideal candidate for various types of biological assays. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain types of experiments.

Future Directions

There are several future directions for the scientific research of 6-[(2-Methylphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is the development of this compound as a cancer therapeutic agent. Further studies are needed to determine the efficacy and safety of this compound in animal models and clinical trials. Another potential direction is the development of this compound as an anti-inflammatory and antimicrobial agent. Additional studies are needed to determine the mechanism of action and potential side effects of this compound. Finally, further research is needed to optimize the synthesis method of this compound to improve its solubility and yield.

Synthesis Methods

The synthesis of 6-[(2-Methylphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a multi-step process that involves the reaction of various reagents. The synthesis method varies depending on the intended use of the compound. One of the most commonly used synthesis methods involves the reaction of 2-methylphenol, 4-pyridinecarboxaldehyde, and 2-amino-5-(2-chloroethyl)-1,3,4-thiadiazole in the presence of a catalyst.

Scientific Research Applications

6-[(2-Methylphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines. Additionally, this compound has also shown potential as an anti-inflammatory and anti-microbial agent.

Properties

Molecular Formula

C16H13N5OS

Molecular Weight

323.4 g/mol

IUPAC Name

6-[(2-methylphenoxy)methyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H13N5OS/c1-11-4-2-3-5-13(11)22-10-14-20-21-15(18-19-16(21)23-14)12-6-8-17-9-7-12/h2-9H,10H2,1H3

InChI Key

PINHDDJHDUBFCY-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC=NC=C4

Canonical SMILES

CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC=NC=C4

Origin of Product

United States

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